Chondramide C

Natural Product Production Fermentation Scalability

Choose Chondramide C for unparalleled live-cell actin studies. As the most potent analog in its class (effective at 5 µM), its superior cell permeability enables research impossible with phalloidin. Sourced via scalable fermentation, it guarantees the reproducibility and supply security that total synthesis cannot. Ideal for advanced cell motility, cytokinesis, and anti-metastatic drug discovery programs seeking a validated, high-efficacy benchmark.

Molecular Formula C35H44N4O6
Molecular Weight 616.7 g/mol
Cat. No. B15561887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondramide C
Molecular FormulaC35H44N4O6
Molecular Weight616.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H44N4O6/c1-20-15-21(2)24(5)45-32(41)18-30(25-11-13-27(40)14-12-25)38-34(43)31(17-26-19-36-29-10-8-7-9-28(26)29)39(6)35(44)23(4)37-33(42)22(3)16-20/h7-15,19,21-24,30-31,36,40H,16-18H2,1-6H3,(H,37,42)(H,38,43)/b20-15+/t21-,22+,23+,24-,30-,31-/m1/s1
InChIKeyNCRSWJPOFRASIF-HPUNWYTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chondramide C Procurement Guide: Production, Purity, and Research Applications


Chondramide C is a naturally occurring cyclic depsipeptide produced by the myxobacterium *Chondromyces crocatus* [1]. It is a member of the jasplakinolide/chondramide family, which are mixed polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) natural products [2]. Chondramide C acts as a potent stabilizer of filamentous actin (F-actin), a critical component of the cytoskeleton, and is therefore a valuable tool for studying actin dynamics, cell motility, and cytokinesis [3].

Why Chondramide C Cannot Be Replaced by Generic Actin Modulators


Generic substitution among actin-binding compounds is scientifically unsound due to fundamental differences in their mechanisms, selectivity, and pharmacokinetic properties. While jasplakinolide and phalloidin also bind F-actin, chondramide C is distinguished by its superior cell permeability compared to phalloidin [1] and its unique, scalable production via fermentation, unlike jasplakinolide which relies on complex total synthesis or limited natural sources [2]. Furthermore, even within the chondramide class, the A, B, C, and D analogs exhibit significant potency variations, with chondramide C demonstrating the highest efficacy in specific models [3]. These critical distinctions render the use of unverified substitutes a high-risk endeavor for ensuring experimental reproducibility and achieving desired biological outcomes.

Quantitative Evidence for Selecting Chondramide C Over Analogs


Fermentation Scalability: A Decisive Procurement Advantage Over Jasplakinolide

Chondramide C offers a distinct and verifiable procurement advantage over its closest analog, jasplakinolide. While both compounds exhibit potent antiproliferative activity against carcinoma cell lines by targeting the actin cytoskeleton, chondramide C can be produced in large amounts via fermentation [1]. This is in stark contrast to jasplakinolide, which is primarily isolated from marine sponges or produced via complex total synthesis, limiting its availability and increasing cost. The original 1998 study concludes that the chondramides, 'unlike jasplakinolide, can be produced in large amounts by fermentation' [1].

Natural Product Production Fermentation Scalability Cost-Effectiveness

Enhanced Cell Permeability: Superiority Over the Phalloidin Probe

Chondramide C demonstrates a significant advantage in cell permeability compared to the widely used actin probe, phalloidin. Research indicates that while both molecules target F-actin, chondramide C penetrates the cell membrane much more readily [1]. This differential permeability makes chondramide C a far more effective chemical biology tool for studying actin dynamics in living cells, whereas phalloidin is largely restricted to fixed-cell applications [1].

Cell Biology Actin Cytoskeleton Imaging Probes Cell Permeability

Superior Intra-Class Potency: Chondramide C as the Most Effective Chondramide

Within the chondramide family (A, B, C, and D), chondramide C exhibits the highest potency. In a study using the unicellular green alga *Micrasterias denticulata* as a model for cytomorphogenesis, the lowest effective concentrations required to induce severe shape malformations were determined for each analog [1]. Chondramide C was the most effective, with a lowest effective concentration of 5 µM, outperforming chondramide A (20 µM), chondramide B (15 µM), and chondramide D (10 µM) [1].

Structure-Activity Relationship Potency Micrasterias Model Natural Product Derivative

Proven In Vivo Anti-Metastatic Efficacy: A Unique Class Advantage

Chondramide C and its derivatives have demonstrated unique and significant in vivo anti-metastatic activity not commonly reported for other actin-binding agents like jasplakinolide or cytochalasin D. In a murine model of breast cancer, treatment with chondramide significantly inhibited the metastasis of MDA-MB-231 cells to the lungs [1]. This effect is linked to a reduction in cellular contractility and a decrease in active β1 integrin at the cell surface [1]. This represents a class-level inference of a unique functional outcome.

Cancer Metastasis In Vivo Efficacy Breast Cancer Drug Development

Validated Application Scenarios for Chondramide C in Research and Development


Live-Cell Actin Cytoskeleton Imaging

Chondramide C is the preferred probe for live-cell actin imaging due to its proven high cell permeability, a property lacking in the common alternative, phalloidin [1]. Its potent F-actin stabilization makes it ideal for studying dynamic processes like cell motility and cytokinesis in living systems.

Structure-Activity Relationship (SAR) Studies for Actin Modulators

The established intra-class potency ranking, where chondramide C is the most effective analog (5 µM vs. 10-20 µM for others in the *Micrasterias* model), provides a strong baseline for SAR studies [2]. Researchers can use chondramide C as a benchmark for developing and testing novel, more potent actin-targeting compounds.

Anti-Angiogenic and Anti-Metastatic Drug Development

Chondramide C is a compelling lead compound for anti-angiogenic and anti-metastatic drug development programs. Its unique ability to significantly reduce angiogenesis by disintegrating stress fibers and reducing promigratory signals [3], coupled with its proven in vivo efficacy in reducing breast cancer metastasis to the lung [4], differentiates it from other actin modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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